![molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6](/img/structure/B1458567.png)

2-Azaspiro[4.4]nonane-4-carbonitrile

Vue d'ensemble

Description

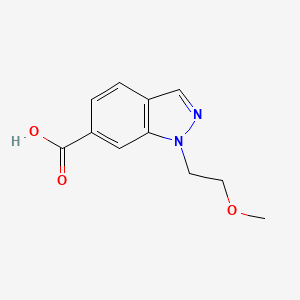

2-Azaspiro[4.4]nonane-4-carbonitrile is a chemical compound with a molecular weight of 125.21 . It is a liquid at room temperature . The compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .

Synthesis Analysis

The synthesis of similar substances like 2-azaspiro[4.4]nonane derivatives can be carried out using the (3+2) cycloaddition reaction of N-benzyl azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular structure of this compound includes 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the (3+2) cycloaddition reaction of N-benzyl azomethine ylide with the corresponding unsaturated compounds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 125.21 .Applications De Recherche Scientifique

Synthesis Methods

- Novel Synthesis Approaches : Innovative methods for synthesizing derivatives of 2-Azaspiro[4.4]nonane-4-carbonitrile have been developed. For example, Gravestock and McKenzie (2002) reported the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, highlighting a spirocyclization reaction method (Gravestock & McKenzie, 2002). Similarly, Huynh et al. (2017) demonstrated a one-pot synthesis approach for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, which emphasizes the efficiency and simplicity of the procedure (Huynh, Nguyen, & Nishino, 2017).

Application in Synthesis of Bioactive Compounds

- Bioactive Compound Production : This compound has potential in the production of biologically active compounds. Ogurtsov and Rakitin (2020) have developed a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating its promise for producing important biologically active substances (Ogurtsov & Rakitin, 2020).

Development of Anticonvulsant Agents

- Anticonvulsant Property Exploration : Significant research has been conducted into the anticonvulsant properties of derivatives of 2-Azaspiro[4.4]nonane. Kamiński et al. (2008) described the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, with specific focus on their anticonvulsant properties (Kamiński, Obniska, & Dybała, 2008). In a similar vein, Farrar et al. (1993) continued structure-activity studies on the anticonvulsant activity of analogs of this compound, demonstrating its potential in this area (Farrar et al., 1993).

Mécanisme D'action

Target of Action

The primary targets of 2-Azaspiro[4Related compounds have been found to interact with the sphingosine 1-phosphate receptor 1 in homo sapiens .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[4Given the potential target mentioned above, it’s possible that the compound could influence pathways related to sphingolipid signaling . .

Propriétés

IUPAC Name |

2-azaspiro[4.4]nonane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIMQMCSGKRBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)

![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)

![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)